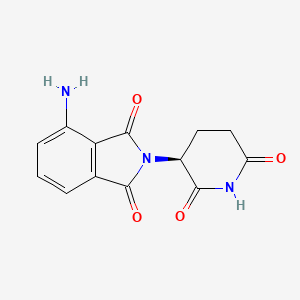

S-Pomalidomide

Overview

Description

Pomalidomide, sold under the brand names Pomalyst and Imnovid, is an anti-cancer medication used for the treatment of multiple myeloma and AIDS-related Kaposi sarcoma . It was approved for medical use in the United States in February 2013, and in the European Union in August 2013 . It is an immunomodulatory antineoplastic agent .

Synthesis Analysis

A multi-step continuous flow approach for the synthesis of pomalidomide has been described, yielding 38-47% overall yield . The synthesis involves the use of flow chemistry, allowing for safe operation, excellent reproducibility, and an efficient process .

Molecular Structure Analysis

The structure and polymorphic modification of pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The structure of pomalidomide is characterized by a racemic mixture .

Chemical Reactions Analysis

Pomalidomide undergoes various chemical reactions. An excess of API was added to the aqueous solution and stirred for 1 h at 25°C on a Hei-Tec 145 magnetic stirrer .

Physical And Chemical Properties Analysis

The physical and chemical properties of pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .

Scientific Research Applications

Treatment of Multiple Myeloma

Pomalidomide is a new immunomodulatory agent for the treatment of relapsed/refractory multiple myeloma (MM). It has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide . Recent clinical studies have shown its activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .

Anti-inflammatory Effects

Pomalidomide exerts anti-inflammatory effects by inhibiting the transcriptional activity of the COX-2 gene, thereby reducing COX-2 and prostaglandin levels .

Imaging Applications

The intrinsic fluorescence of pomalidomide can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates .

Insight into Cellular Mechanisms

This technique can be paired with endocytosis inhibitors to gain insight into potential mechanisms of candidates entering a target cell .

Guide for Rational Design

The technique based on intrinsic fluorescence can be used to guide the rational design of pomalidomide conjugates without the need for additional labels or tags .

Mechanism of Action

Safety and Hazards

Pomalidomide is suspected of damaging fertility or the unborn child . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . The most frequent grade 3 or higher adverse events were hematological (neutropenia, anemia, and thrombocytopenia) and infections .

Future Directions

properties

IUPAC Name |

4-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Pomalidomide | |

CAS RN |

202271-89-4 | |

| Record name | Pomalidomide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POMALIDOMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EE4M42K6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Pomalidomide, and what makes it significant in treating Multiple Myeloma?

A1: Pomalidomide is an immunomodulatory drug (IMiD) clinically proven effective against Multiple Myeloma (MM). [, ] It belongs to a class of compounds known for their immunomodulatory, anti-angiogenic, and direct anti-tumor effects. [] Its efficacy, especially in relapsed and refractory cases, makes it a crucial treatment option. [, ]

Q2: How does Pomalidomide exert its anti-tumor activity in Multiple Myeloma?

A2: Pomalidomide binds to cereblon (CRBN), a protein component of the CRL4CRBN E3 ubiquitin ligase complex. [, , ] This binding promotes the recruitment and subsequent degradation of transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) by the proteasome. [, ] The degradation of IKZF1 and IKZF3 ultimately leads to apoptosis of myeloma cells. []

Q3: Does Pomalidomide impact the bone marrow microenvironment in Multiple Myeloma?

A3: While Pomalidomide's direct effects on the bone marrow microenvironment haven't been extensively addressed in the provided research, one study highlights the drug's ability to enhance Dexamethasone-induced killing of MM cells even within the protective context of bone marrow stromal cells. [] This suggests an interplay between Pomalidomide, existing therapies, and the tumor microenvironment.

Q4: How does Pomalidomide affect NK cell activity in the context of AML?

A4: Research suggests that Pomalidomide can enhance the natural killer (NK) cell-mediated immune response against Acute Myeloid Leukemia (AML) cells. [] It achieves this by directly inducing AML cell death and by increasing AML cell susceptibility to NK cell lysis. []

Q5: What is the molecular formula and weight of Pomalidomide?

A5: While the provided research papers do not explicitly state the molecular formula and weight of Pomalidomide, they can be easily found in publicly available chemical databases. Further information about spectroscopic data is not provided in these research papers.

Q6: How does the structure of Pomalidomide relate to its activity and potency?

A7: While the provided documents don’t dive deep into specific structure-activity relationships for Pomalidomide, research into an alternative compound, dBET1 (a thalidomide-JQ1 protein degrader), sheds light on the importance of specific structural elements in IMiDs. [] This research highlights how subtle differences in the IMiD structure can drastically alter its interaction with cereblon and subsequent downstream effects.

Q7: What are the known mechanisms of resistance to Pomalidomide in Multiple Myeloma?

A8: One study investigating Lenalidomide resistance (another IMiD) found that resistant MM cell lines exhibited a loss of cereblon protein expression. [] This finding suggests that alterations in cereblon levels could be a potential mechanism of resistance to IMiDs, including Pomalidomide, warranting further investigation.

Q8: Is there cross-resistance between Pomalidomide and other IMiDs like Lenalidomide?

A9: One study demonstrated that Pomalidomide maintains efficacy in MM patients who have relapsed or become refractory to Lenalidomide. [] This suggests that while some shared resistance mechanisms might exist, Pomalidomide can potentially overcome resistance pathways developed against other IMiDs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B1682095.png)